N,N-Dimethyl Malonamidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl Malonamidine typically involves the reaction of malononitrile with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium methoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl Malonamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include substituted malonamidines, amines, and oxides .
Scientific Research Applications
N,N-Dimethyl Malonamidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl Malonamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced glucose levels in the case of its hypoglycemic activity .
Comparison with Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dimethylglycine
Properties
IUPAC Name |
3-N,3-N-dimethylpropanediimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSLVSYMZVSPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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